
N-(6-Biotinamidohexanoyl)-N'-D-thiocitrullinyl-pentamethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine is a synthetic compound that combines biotin, a vital nutrient, with a modified amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine involves multiple steps, starting with the preparation of biotin derivatives. The biotin is first modified to introduce a hexanoyl group, forming 6-biotinamidohexanoic acid. This intermediate is then reacted with D-thiocitrulline and pentamethylenediamine under specific conditions to form the final compound. The reaction typically requires the use of coupling agents and protective groups to ensure the correct formation of bonds and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as chromatography and crystallization to ensure it meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
科学的研究の応用
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying protein interactions due to its biotin moiety, which can bind to avidin or streptavidin with high affinity.
Medicine: Research into its potential therapeutic applications includes studying its effects on cellular processes and its use as a drug delivery agent.
作用機序
The mechanism of action of N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin, facilitating the study of protein-protein interactions and other biochemical processes. The thiocitrullinyl and pentamethylenediamine components may also interact with cellular pathways, influencing various biological activities .
類似化合物との比較
Similar Compounds
Similar compounds include other biotinylated derivatives and amino acid conjugates. Examples are biotinylated peptides and biotinylated nucleotides, which also utilize the strong binding affinity of biotin for avidin or streptavidin.
Uniqueness
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine is unique due to its specific combination of biotin, thiocitrulline, and pentamethylenediamine. This unique structure provides distinct properties and applications that are not found in other similar compounds, making it valuable for specialized research and industrial uses .
特性
分子式 |
C27H50N8O4S2 |
|---|---|
分子量 |
614.9 g/mol |
IUPAC名 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[[(2S)-2-amino-5-(carbamothioylamino)pentanoyl]amino]pentyl]hexanamide |
InChI |
InChI=1S/C27H50N8O4S2/c28-19(10-9-17-33-26(29)40)25(38)32-16-8-2-7-15-31-22(36)12-3-1-6-14-30-23(37)13-5-4-11-21-24-20(18-41-21)34-27(39)35-24/h19-21,24H,1-18,28H2,(H,30,37)(H,31,36)(H,32,38)(H3,29,33,40)(H2,34,35,39)/t19-,20-,21-,24-/m0/s1 |
InChIキー |
GIJQEPFARCQTRP-CIEVZJJWSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=O)[C@H](CCCNC(=S)N)N)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=O)C(CCCNC(=S)N)N)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


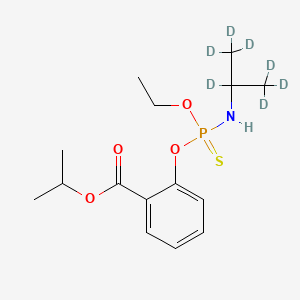
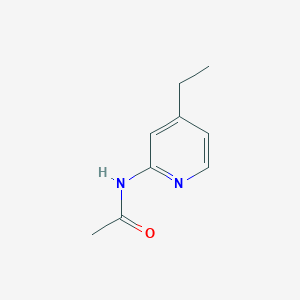
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
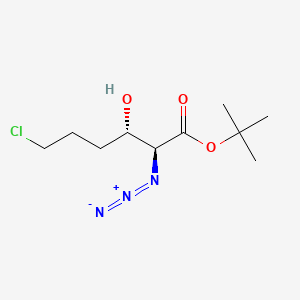

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

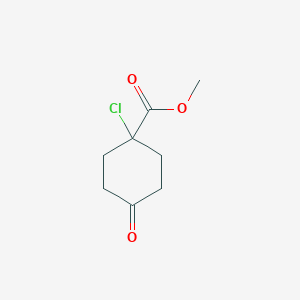
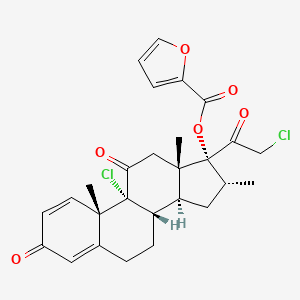
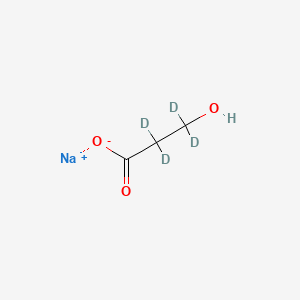
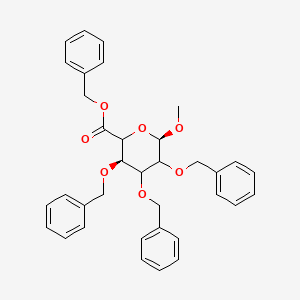
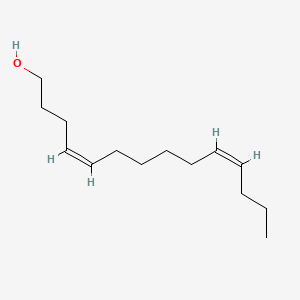
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
